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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 1-(3-
Methoxyphenyl)cyclobutanecarbonitrile is not readily available in public databases. The

data presented in this guide is predicted based on established principles of spectroscopy and

analysis of structurally analogous compounds. This document is intended for research and

informational purposes only.

Introduction
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a nitrile-containing organic compound with a

cyclobutane ring and a methoxyphenyl group. Its structural features make it a potential building

block in medicinal chemistry and materials science. This technical guide provides a summary of

its predicted spectroscopic data (NMR, IR, MS) and outlines general experimental protocols for

its synthesis and characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(3-
Methoxyphenyl)cyclobutanecarbonitrile. These predictions are based on the analysis of
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similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃, 400 MHz)

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aromatic-H 7.20 - 7.35 m -

Aromatic-H 6.80 - 6.95 m -

Methoxy (-OCH₃) ~3.80 s -

Cyclobutane-H (α to

CN)
2.80 - 3.20 m -

Cyclobutane-H 2.20 - 2.60 m -

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic C (quaternary, C-O) 159 - 161

Aromatic C (quaternary) 138 - 142

Aromatic CH 129 - 131

Nitrile (-CN) 120 - 125

Aromatic CH 118 - 122

Aromatic CH 112 - 116

Methoxy (-OCH₃) 55 - 57

Cyclobutane C (quaternary, C-CN) 40 - 45

Cyclobutane CH₂ 30 - 35

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Vibrational Mode Predicted Peak (cm⁻¹) Intensity

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C≡N stretch (nitrile) 2250 - 2230 Medium

C=C stretch (aromatic) 1600, 1480 Strong, Medium

C-O stretch (ether) 1250 - 1200 Strong

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z

[M]⁺ 187.0997

[M+H]⁺ 188.1075

[M+Na]⁺ 210.0895

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile.

Proposed Synthesis
A plausible synthetic route to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile involves the

reaction of 3-methoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong

base.

Materials:

3-Methoxyphenylacetonitrile

1,3-Dibromopropane

Sodium hydride (NaH) or similar strong base
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Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Quenching agent (e.g., saturated ammonium chloride solution)

Extraction solvent (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

To a solution of 3-methoxyphenylacetonitrile in anhydrous THF under an inert atmosphere

(e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the

carbanion.

Add 1,3-dibromopropane dropwise to the reaction mixture.

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of

ammonium chloride.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0.0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H

NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a

sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled sequence is typically used.

Infrared (IR) Spectroscopy:

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used.

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Instrumentation: A mass spectrometer, often coupled to a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction.

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass

spectrometry (HRMS), an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is

used to obtain accurate mass measurements.

Visualized Workflow
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Caption: General workflow for the synthesis and spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(3-
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PDF]. Available at: [https://www.benchchem.com/product/b1319093#spectroscopic-data-
nmr-ir-ms-of-1-3-methoxyphenyl-cyclobutanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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